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molecular formula C6H6ClFN2 B174914 2-Chloro-4-ethyl-5-fluoropyrimidine CAS No. 137234-90-3

2-Chloro-4-ethyl-5-fluoropyrimidine

Cat. No. B174914
M. Wt: 160.58 g/mol
InChI Key: ZMICJGGJZGEWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773443

Procedure details

The product of part (i) (3.2 g) was dissolved in acetic acid (25 ml) and diluted with 5N HCl (10 ml). After heating the mixture at 100° C. for 16 hours the mixture was cooled and partitioned between water (30 ml) and dichloromethane (45 ml). The dichloromethane layer was separated, dried and concentrated under reduced pressure to give an oil. The title compound was isolated by chromatography on silica gel using dichloromethane as the eluent. The product was characterised by 1 H-NMR and mass spectrometry (yield=350 mg).
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.[C:10](O)(=O)[CH3:11]>Cl>[Cl:1][C:2]1[N:7]=[C:6]([CH2:10][CH3:11])[C:5]([F:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water (30 ml) and dichloromethane (45 ml)
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)CC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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